molecular formula C12H16ClN3O B3433259 (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone CAS No. 187543-73-3

(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone

Cat. No.: B3433259
CAS No.: 187543-73-3
M. Wt: 253.73 g/mol
InChI Key: ITBIZTOIIVSTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone is a compound that belongs to the class of organic compounds known as phenylpiperidines. These compounds contain a piperidine skeleton bound to a phenyl group. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Preparation Methods

The synthesis of (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone involves several steps:

    Synthetic Routes: The preparation typically involves the reaction of piperidine derivatives with chloropyridine under specific conditions.

    Reaction Conditions: Common conditions include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

    Industrial Production Methods: Industrial production often scales up these reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone undergoes various chemical reactions:

    Types of Reactions: It can participate in oxidation, reduction, and substitution reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles.

    Major Products: The products formed depend on the specific reaction.

Mechanism of Action

The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone involves its interaction with molecular targets:

Comparison with Similar Compounds

(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone can be compared with other similar compounds:

Properties

CAS No.

187543-73-3

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-(2-chloropyridin-3-yl)methanone

InChI

InChI=1S/C12H16ClN3O/c13-11-10(2-1-5-15-11)12(17)16-6-3-9(8-14)4-7-16/h1-2,5,9H,3-4,6-8,14H2

InChI Key

ITBIZTOIIVSTEU-UHFFFAOYSA-N

SMILES

C1CN(CCC1CN)C(=O)C2=C(N=CC=C2)Cl

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.